7-溴-3,4-二氢-1,3-苯并噁嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

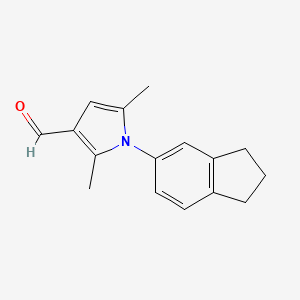

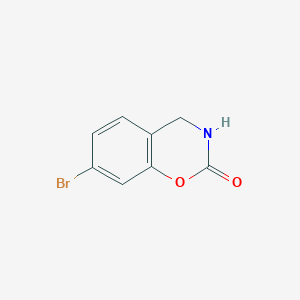

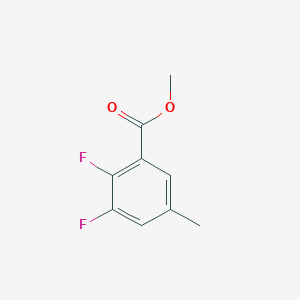

7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one is an organic compound . Its empirical formula is C8H8BrNO and it has a molecular weight of 214.06 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one linked isoxazole hybrids has been achieved via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes . The structures of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of 7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one is characterized by a benzoxazine core with a bromine atom at the 7th position . The benzoxazine core is a bicyclic system consisting of a benzene ring fused to a 1,4-diazepine ring .科学研究应用

Anticancer Activity

The synthesis of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids has been achieved through a regioselective one-pot reaction. These hybrids were tested for their in vitro anticancer activity against four human cancer cell lines: HeLa, MCF-7, A549, and PC3. Remarkably, three of the compounds demonstrated significant anticancer effects, surpassing the standard drug etoposide .

Tissue Protease Inhibition

This compound has been utilized to form palladacycles , which exhibit notable in vitro cytotoxicity . Additionally, these palladacycles act as inhibitors of tissue protease B , an enzyme associated with cancer-related events.

Antibacterial Properties

While exploring the 1,4-benzoxazine scaffold, researchers have identified antibacterial properties. The compound’s structure provides a foundation for developing new agents with potential antibacterial activity .

Antithrombotic Effects

The 1,4-benzoxazine derivatives have also shown antithrombotic activity . This property is relevant in preventing blood clot formation and managing thrombotic disorders .

Immunomodulatory Potential

Isoxazole derivatives, including those linked to 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one, have been investigated for their immunomodulatory effects . These compounds may play a role in regulating immune responses .

Anti-Inflammatory Properties

The isoxazole ring, a common scaffold in this compound, has been associated with anti-inflammatory activity . Researchers continue to explore its potential in managing inflammatory conditions .

作用机制

Target of Action

It has been reported that similar compounds have shown anticancer activity . Therefore, it can be inferred that the compound might interact with cellular targets that play a crucial role in cancer progression.

Mode of Action

It has been synthesized as part of a series of compounds with potential anticancer activity . The compound’s interaction with its targets and the resulting changes at the molecular level remain to be elucidated.

属性

IUPAC Name |

7-bromo-3,4-dihydro-1,3-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-6-2-1-5-4-10-8(11)12-7(5)3-6/h1-3H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQJLAXLGJIXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)OC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3,4-dihydro-1,3-benzoxazin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2820093.png)

![N-[(5-methyl-1H-1,3-benzimidazol-2-yl)methyl]benzenecarboxamide](/img/structure/B2820095.png)

![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2820104.png)

![2-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820105.png)

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)pyrimidine-4-carbonitrile](/img/structure/B2820107.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2820109.png)

![N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2820110.png)

![5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione](/img/structure/B2820112.png)